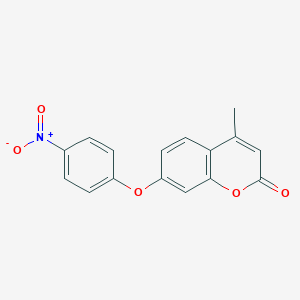
4-methyl-7-(4-nitrophenoxy)-2H-1-benzopyran-2-one
Übersicht
Beschreibung
4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one is a fluorescent coumarin derivative . It displays excitation/emission maxima of 323/445 nm, respectively . Unlike the hydrogen sulfide probe 7-(2,4-dinitrophenoxy)-4-methyl-2H-chromen-2-one, 4-methyl-7-(4-nitrophenoxy)-2H-chromen-2-one does not undergo an increase in fluorescence intensity .
Physical And Chemical Properties Analysis
4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one is a fluorescent coumarin derivative . It displays excitation/emission maxima of 323/445 nm, respectively .Wissenschaftliche Forschungsanwendungen
Fluorescent Coumarin Derivative
4-Methyl-7-(4-nitrophenoxy)-2H-chromen-2-one is a fluorescent coumarin derivative . It displays excitation/emission maxima of 323/445 nm, respectively . This property makes it useful in various research applications that require fluorescence, such as biological imaging and detection .
Non-reactive to Sulfur-containing Molecules
Unlike the hydrogen sulfide probe 7-(2,4-dinitrophenoxy)-4-methyl-2H-chromen-2-one, 4-methyl-7-(4-nitrophenoxy)-2H-chromen-2-one does not undergo an increase in fluorescence intensity in the presence of sulfur-containing molecules . This characteristic can be beneficial in certain research settings where the presence of sulfur-containing molecules could interfere with the results .
Bioisostere of Indole or Purine Systems
The azaindole positional isomers, which associate a pyridine and a pyrrole ring by a fused C-C bond, possess all of the criteria necessary to be excellent bioisosteres of the indole or purine systems . These three entities only differ by the substitution of a sp2 CH fragment by a sp2 nitrogen atom and vice versa . This makes 4-methyl-7-(4-nitrophenoxy)-2H-chromen-2-one a potential candidate for drug optimization strategies .
Kinase Inhibitors
Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry and drug discovery programs . Therefore, 4-methyl-7-(4-nitrophenoxy)-2H-chromen-2-one, being an azaindole derivative, could potentially be used in the design of kinase inhibitors .
Modulation of ADME-tox Properties
The azaindole core, present in 4-methyl-7-(4-nitrophenoxy)-2H-chromen-2-one, can be used to modulate and finely tune ADME-tox properties . This can be particularly useful in the development of new therapeutic agents .
Structural Analysis
The structural analysis of 4-methyl-7-(4-nitrophenoxy)-2H-chromen-2-one can provide insights for the design of more potent and selective inhibitors . This can be particularly useful in drug discovery and medicinal chemistry .
Wirkmechanismus
Mode of Action
It is known to be a fluorescent coumarin derivative . Fluorescent compounds are often used as probes in biological research, where they can bind to specific targets and emit light, allowing researchers to visualize and track certain biological processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how a compound behaves.
Eigenschaften
IUPAC Name |
4-methyl-7-(4-nitrophenoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-10-8-16(18)22-15-9-13(6-7-14(10)15)21-12-4-2-11(3-5-12)17(19)20/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBYWJMPNMMLMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-7-(4-nitrophenoxy)-2H-1-benzopyran-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



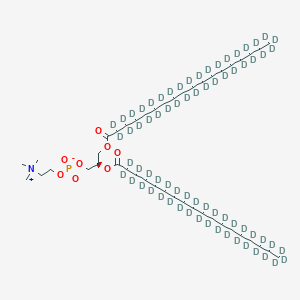
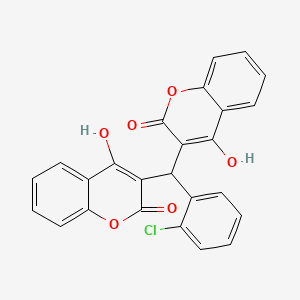
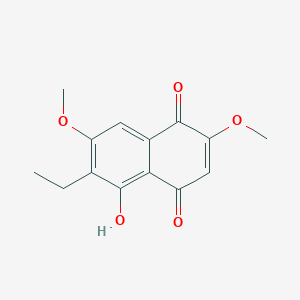
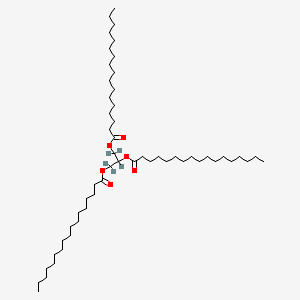

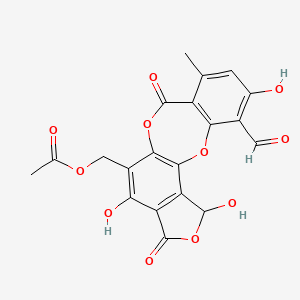
![N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine](/img/structure/B3026042.png)
![eicosanoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl ester](/img/structure/B3026043.png)
![octadecanedioic acid-1-[(1R,2S)-2-(benzoylamino)-1-[[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]carbonyl]-2-phenylethyl] ester](/img/structure/B3026044.png)
![(4Z,7Z,10Z,13Z,16Z,19Z)-N-[(4-nitrophenyl)sulfonyl]docosa-4,7,10,13,16,19-docosahexaenamide](/img/structure/B3026047.png)
![N-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-carbamic acid, 3-(2,4-dioxocyclohexyl)propyl ester](/img/structure/B3026048.png)

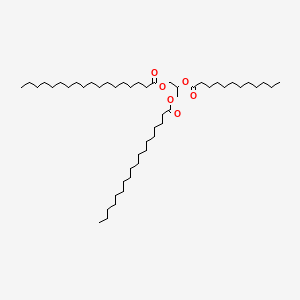
![Docosanoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester](/img/structure/B3026054.png)